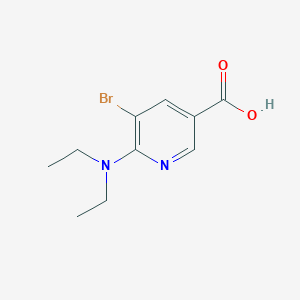

5-Bromo-6-(diethylamino)nicotinic acid

説明

5-Bromo-6-(diethylamino)nicotinic acid (chemical formula: C₉H₁₂BrN₂O₂) is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and a diethylamino group at the 6-position of the pyridine ring. The diethylamino group is a strong electron-donating substituent, which increases basicity and influences solubility, redox behavior, and reactivity compared to other derivatives [1].

特性

IUPAC Name |

5-bromo-6-(diethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRMODWRCXOZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Bromo-6-(diethylamino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is of particular interest due to its structural features, which may influence its pharmacological properties. The following sections will explore the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a diethylamino group attached to the nicotinic acid backbone. This unique structure may enhance its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and other relevant signaling pathways.

1. Nicotinic Acetylcholine Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant activity at various nAChR subtypes. For instance, studies have shown that certain nicotinic ligands can act as partial agonists at α4β2 nAChRs, which are implicated in cognitive functions and addiction behaviors . The ability of this compound to modulate these receptors could have implications for treating neurological disorders.

2. Antimicrobial Activity

Recent investigations into related compounds have demonstrated antibacterial and antifungal properties. For example, derivatives with similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . This suggests that this compound may possess antimicrobial properties, warranting further exploration.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

3. Spleen Tyrosine Kinase (Syk) Inhibition

The compound's potential role in inhibiting Syk activity has been proposed based on studies of related nicotinic derivatives. Syk is involved in immune signaling pathways, and its inhibition could lead to therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus . The modulation of Syk by nicotinic derivatives suggests a possible avenue for developing anti-inflammatory therapies.

Case Studies

Case Study 1: Antidepressant Efficacy

In vitro studies on related compounds have shown promising results in models assessing antidepressant activity through their action on nAChRs . The partial agonism observed with these compounds may provide insight into their potential use as antidepressants.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various alkaloids found that compounds similar to this compound exhibited notable antibacterial effects against E. coli and S. aureus, indicating its potential as a lead compound for antibiotic development .

科学的研究の応用

Medicinal Chemistry

1.1 Neurological Disorders

Research indicates that 5-Bromo-6-(diethylamino)nicotinic acid may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission. This interaction suggests potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds similar to this one can modulate neurotransmitter release and synaptic plasticity, thus influencing cognitive functions and memory retention .

1.2 Metabolic Disorders

The compound's structural similarity to nicotinic acid allows it to potentially influence lipid metabolism, affecting triglyceride synthesis and lipolysis in adipose tissue. This could provide avenues for developing treatments for metabolic disorders, including obesity and diabetes.

Pharmacological Research

2.1 Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various nAChR subtypes. It has been noted that the compound may act as an agonist or antagonist depending on its concentration and the receptor subtype involved. These findings highlight its potential role in modulating receptor activity, which could be beneficial in drug development aimed at conditions like nicotine addiction or cognitive decline .

Several studies have explored the pharmacological properties of related compounds, providing insights into possible applications of this compound:

- Anti-nicotine Vaccines : Research on anti-nicotine vaccines has revealed that compounds targeting nAChRs can enhance antibody levels against nicotine, suggesting that derivatives like this compound could play a role in vaccine efficacy by modulating immune responses .

- Cancer Research : The compound's interactions with nAChRs have implications for cancer therapy, particularly in lung cancer, where nicotine promotes tumor growth via these receptors. Investigating how this compound affects these pathways could lead to novel therapeutic strategies .

類似化合物との比較

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 5-bromo-6-(diethylamino)nicotinic acid and related brominated nicotinic acid derivatives:

| Compound | Substituent | Molecular Weight (g/mol) | Basicity (pKa) | Key Reactivity | Applications/Notes |

|---|---|---|---|---|---|

| This compound | Diethylamino (-N(C₂H₅)₂) | ~277.11 (calculated) | High (estimated) | Nucleophilic substitution, redox-active | Potential ligand in coordination chemistry |

| 5-Bromo-6-hydroxynicotinic acid [2] | Hydroxyl (-OH) | 218.01 | Moderate (~4-5) | Acid-base reactions, hydrogen bonding | Intermediate in pharmaceutical synthesis |

| 5-Bromo-6-chloronicotinic acid [4] | Chloro (-Cl) | 236.45 | Low | Electrophilic substitution (e.g., Cl displacement) | Used in cross-coupling reactions |

| 5-Fluoro-6-bromonicotinic acid [8] | Fluoro (-F) | 223.99 | Very Low | Halogen exchange, fluorination reactions | Radiolabeling precursors |

| 5-Bromo-6-methoxynicotinic acid [12] | Methoxy (-OCH₃) | 232.03 | Moderate (~6-7) | Ether cleavage, demethylation | Building block for agrochemicals |

| 5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid [6] | THP-amino (-NH-THP) | 301.14 | Moderate | Ring-opening, hydrolysis | Protease inhibitor intermediates |

Detailed Comparative Analysis

Electronic Effects Diethylamino Group: Strong electron-donating nature increases electron density at the pyridine ring, enhancing basicity and nucleophilicity. This contrasts sharply with electron-withdrawing groups like -Cl or -F, which reduce basicity [1][4]. Hydroxyl vs. Methoxy: The -OH group (pKa ~4-5) is more acidic than the -OCH₃ group (pKa ~6-7) due to resonance stabilization of the deprotonated form in the former [2][12].

Reactivity in Synthesis Chloro Substituent: In 5-bromo-6-chloronicotinic acid, the -Cl group is susceptible to nucleophilic displacement (e.g., by amines or alkoxides), as demonstrated in the synthesis of esters via acid chloride intermediates [5]. Diethylamino Substituent: Likely synthesized via substitution of a leaving group (e.g., -Cl or -Br) with diethylamine. The steric bulk of the diethylamino group may hinder further substitution at the 6-position [4][6].

Redox Behavior Analogous to 1-(diethylamino)anthraquinone in , the diethylamino group stabilizes protonated forms through intramolecular hydrogen bonding, leading to distinct electrochemical reduction pathways (e.g., EE vs. ECE mechanisms) [1].

準備方法

Electrophilic Bromination of Nicotinic Acid Derivatives

Electrophilic bromination is the most common method to introduce the bromine atom at the 5-position of the nicotinic acid ring. The reaction typically involves bromine as the brominating agent in an appropriate solvent system.

- Reagents and Conditions : Bromine is added to a solution of nicotinic acid or its derivatives in solvents such as anhydrous dichloromethane, methanol, or mixtures thereof.

- Temperature Control : Reactions are conducted at moderate temperatures, often between 0 °C and 50 °C, to control regioselectivity and minimize side reactions.

- Mechanism : The electron-rich pyridine ring undergoes electrophilic substitution, favoring the 5-position due to electronic and steric factors.

Bromination Using Thionyl Chloride Activation

An alternative method involves activating nicotinic acid with thionyl chloride before bromination:

- Nicotinic acid is treated with excess thionyl chloride at 75–80 °C for several hours to form an acyl chloride intermediate.

- Bromine is then added slowly at around 50 °C with stirring.

- The reaction mixture is maintained at room temperature and subsequently heated to higher temperatures (150–170 °C) for completion.

- Hydrolysis and neutralization steps follow to isolate 5-bromonicotinic acid.

This method is noted for its higher yields and reduced reaction times compared to direct bromination.

Introduction of the Diethylamino Group

The incorporation of the diethylamino substituent at the 6-position is typically achieved via nucleophilic aromatic substitution or amination reactions on a suitable precursor, such as 6-chloronicotinic acid or 6-halonitonicotinic acid derivatives.

- Nucleophilic Substitution : The halogen at the 6-position is displaced by diethylamine under controlled conditions.

- Reaction Conditions : Reactions are often carried out in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures to facilitate substitution.

- Purification : The product is isolated by crystallization or chromatographic techniques.

This step is crucial for obtaining the diethylamino functionality with high regioselectivity and purity.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Nicotinic acid + Thionyl chloride (3.3 mol excess), 75–80 °C, 6 h | Formation of acyl chloride intermediate | Intermediate formation |

| 2 | Addition of bromine (equimolar), 50 °C, 3.5 h; stirring at RT 10 h; heating 150–170 °C 10 h | Electrophilic bromination at 5-position | 19.8% yield (reported for 5-bromonicotinic acid) |

| 3 | Hydrolysis with cold water, neutralization to pH 4 with sodium carbonate | Isolation of 5-bromonicotinic acid | Crude product for next step |

| 4 | Nucleophilic substitution with diethylamine in polar solvent, elevated temperature | Introduction of diethylamino group at 6-position | Target compound formation |

| 5 | Purification by recrystallization | Pure 5-Bromo-6-(diethylamino)nicotinic acid | High purity product |

Note: Exact yields for the diethylamino substitution step vary depending on reaction conditions and scale.

Analytical and Research Findings

- Yield Optimization : The thionyl chloride activation method significantly improves bromination yield and reduces reaction time compared to direct bromination with bromine alone.

- Purity : Recrystallization from water or alcohol solvents yields highly pure products with melting points consistent with literature values (~182 °C for 5-bromonicotinic acid precursor).

- Reaction Monitoring : Gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm structure.

- Scalability : The described methods are amenable to scale-up with potential adaptation to continuous flow reactors for industrial synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Electrophilic Bromination | Bromine, dichloromethane/methanol | 0–50 °C, several hours | Simple, straightforward | Moderate yield, longer reaction time |

| Thionyl Chloride Activation + Bromination | Thionyl chloride, bromine | 75–80 °C (activation), 50–170 °C (bromination) | Higher yield, shorter time, better purity | Requires handling of corrosive reagents |

| Nucleophilic Substitution for Diethylamino Group | Diethylamine, polar aprotic solvent | Elevated temperature | High regioselectivity, efficient amination | Sensitive to reaction conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。